2-Bromo-N-(2-bromopyridin-4-yl)pyridine-4-carboxamide
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Overview
Description
“2-Bromo-N-(2-bromopyridin-4-yl)pyridine-4-carboxamide” is a chemical compound with the CAS Number: 2012806-72-1 . It has a molecular weight of 357 . The IUPAC name for this compound is 2-bromo-N-(2-bromopyridin-4-yl)isonicotinamide .
Molecular Structure Analysis
The InChI code for “2-Bromo-N-(2-bromopyridin-4-yl)pyridine-4-carboxamide” is1S/C11H7Br2N3O/c12-9-5-7(1-3-14-9)11(17)16-8-2-4-15-10(13)6-8/h1-6H,(H,15,16,17)
. This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
The compound has a molecular weight of 357 .Scientific Research Applications
Building Block in C−N Bond Formation
“2-Bromo-N-(2-bromopyridin-4-yl)pyridine-4-carboxamide” can be used as a building block in the formation of C−N bond by various cross-coupling reactions .
Reactant in Negishi Cross-Coupling Reaction
This compound can act as a reactant in the Negishi cross-coupling reaction with aryl halides, which is catalyzed by palladium .
Synthesis of 2′-Pyridyldifluoroacetate
It can be used as a reactant in the synthesis of 2′-pyridyldifluoroacetate with ethyl bromodifluoroacetate in the presence of copper as a catalyst .
Synthesis of N-(Pyridin-2-yl)amides
“2-Bromo-N-(2-bromopyridin-4-yl)pyridine-4-carboxamide” can be used to synthesize N-(Pyridin-2-yl)amides from α-bromoketones and 2-aminopyridine under certain reaction conditions .
Synthesis of 3-Bromoimidazo[1,2-a]pyridines
This compound can also be used to synthesize 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine under different reaction conditions .
C–C Bond Cleavage
It can be used in reactions involving C–C bond cleavage promoted by I2 and TBHP .
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that similar compounds are often used as intermediates in organic synthesis , suggesting that they may interact with a variety of molecular targets.
Mode of Action
As an intermediate in organic synthesis, it likely undergoes various chemical reactions to form more complex structures .
Pharmacokinetics
Information on the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 2-Bromo-N-(2-bromopyridin-4-yl)pyridine-4-carboxamide is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetics.
Result of Action
As an intermediate in organic synthesis, its primary role is likely to contribute to the formation of more complex chemical structures .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-N-(2-bromopyridin-4-yl)pyridine-4-carboxamide . For instance, it should be stored in a cool, dry place, away from fire and flammable materials . Additionally, appropriate protective measures, such as wearing a respirator, goggles, and gloves, should be taken to prevent contact and inhalation .
properties
IUPAC Name |
2-bromo-N-(2-bromopyridin-4-yl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Br2N3O/c12-9-5-7(1-3-14-9)11(17)16-8-2-4-15-10(13)6-8/h1-6H,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLYCFTWEVQCKPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)NC2=CC(=NC=C2)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Br2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-N-(2-bromopyridin-4-yl)pyridine-4-carboxamide |
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